BenchChemオンラインストアへようこそ!

4-Methylpiperazin-1-ol

Physicochemical profiling Hydrogen bonding Lipophilicity

4-Methylpiperazin-1-ol (IUPAC: 1-hydroxy-4-methylpiperazine, CAS 69395-51-3) is an N-hydroxy-substituted piperazine derivative with molecular formula C5H12N2O and molecular weight 116.16 g/mol. The compound features a six-membered piperazine ring bearing a methyl substituent at the N4 position and a hydroxyl group at the N1 position, yielding 1 hydrogen bond donor, 3 hydrogen bond acceptors, a calculated XlogP of -0.9, and a topological polar surface area (tPSA) of 26.7 Ų.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 69395-51-3
Cat. No. B3061224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperazin-1-ol
CAS69395-51-3
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)O
InChIInChI=1S/C5H12N2O/c1-6-2-4-7(8)5-3-6/h8H,2-5H2,1H3
InChIKeyXCSVWHNZINSGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperazin-1-ol (CAS 69395-51-3): Structural and Functional Baseline for Procurement Evaluation


4-Methylpiperazin-1-ol (IUPAC: 1-hydroxy-4-methylpiperazine, CAS 69395-51-3) is an N-hydroxy-substituted piperazine derivative with molecular formula C5H12N2O and molecular weight 116.16 g/mol . The compound features a six-membered piperazine ring bearing a methyl substituent at the N4 position and a hydroxyl group at the N1 position, yielding 1 hydrogen bond donor, 3 hydrogen bond acceptors, a calculated XlogP of -0.9, and a topological polar surface area (tPSA) of 26.7 Ų . It is most prominently recognized in the pharmaceutical analytical context as Clozapine Impurity 1 (supplied as the dihydrochloride salt), where it serves as a fully characterized reference standard compliant with pharmacopeial regulatory guidelines for clozapine API testing [1]. Unlike the parent 4-methylpiperazine scaffold widely employed as a building block in antipsychotic drug synthesis, the N-hydroxylation introduces distinct physicochemical and pharmacological properties that preclude simple analog substitution in both analytical reference applications and structure-activity-relationship (SAR)-driven research contexts.

Why 4-Methylpiperazin-1-ol Cannot Be Interchanged with Generic 4-Methylpiperazine or Hydroxyalkyl-Piperazine Analogs


The direct N-hydroxylation of 4-methylpiperazine to yield 4-methylpiperazin-1-ol produces a compound with fundamentally altered hydrogen-bonding capacity, lipophilicity, and electronic character relative to the parent amine and to homologs bearing hydroxyalkyl spacers (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine, CAS 5464-12-0). The N-OH group adds one hydrogen bond acceptor (+1 HBA vs. the parent 4-methylpiperazine) while lowering the calculated logP by approximately 0.5 units and increasing the polar surface area by over 11 Ų . These differences are non-incremental: they determine whether the compound partitions into aqueous or organic phases during synthesis, whether it ionizes appropriately in LC-MS derivatization workflows, and whether it co-elutes or resolves from the parent API in pharmacopeial HPLC methods for clozapine impurity profiling [1]. Furthermore, N-hydroxylation versus N-methyl substitution alone defines the compound's regulatory identity: 4-methylpiperazin-1-ol is a named clozapine impurity standard, whereas 4-methylpiperazine is a bulk synthetic building block; interchanging the two in an analytical or preparative context would invalidate method traceability and regulatory compliance . The quantitative evidence below demonstrates exactly where these differences manifest with measurable magnitude.

4-Methylpiperazin-1-ol: Quantified Differential Evidence Against Closest Analogs for Scientific Selection


Physicochemical Property Head-to-Head: 4-Methylpiperazin-1-ol vs. 4-Methylpiperazine (Parent Scaffold)

The introduction of an N-hydroxyl group onto 4-methylpiperazine produces quantifiable changes across four key physicochemical descriptors relevant to chromatographic behavior, solubility, and molecular recognition. Relative to the parent 4-methylpiperazine (CAS 109-01-3), 4-methylpiperazin-1-ol exhibits an additional hydrogen bond acceptor site (+1 HBA, from 2 to 3), a reduced calculated logP (XlogP: -0.9 vs. -0.4; Δ = -0.5), and an expanded topological polar surface area (tPSA: 26.7 vs. 15.3 Ų; Δ = +11.4 Ų) . The hydrogen bond donor count remains unchanged at 1, reflecting the fact that the N-OH proton can donate a hydrogen bond while the N-H of the parent piperazine can also donate. These values were obtained from authoritative calculated property databases using consistent methodologies (XlogP3 algorithm) [1].

Physicochemical profiling Hydrogen bonding Lipophilicity Drug-likeness Chromatographic retention

D2 Dopamine Receptor Affinity Ablation: Class-Level Evidence from N-Oxidized 4-Methylpiperazine-Containing Compounds

Direct pharmacological data for 4-methylpiperazin-1-ol at isolated receptors is not available in the public domain. However, robust class-level evidence from the closely related N-oxide form (4-methyl-4-oxy-piperazin-1-yl) demonstrates the profound pharmacological consequence of oxidizing the piperazine N4 nitrogen. In radioligand binding assays, the N-oxide-containing compound CHEMBL316032 (7-Fluoro-2-methyl-10-(4-methyl-4-oxy-piperazin-1-yl)-2,4-dihydro-2,3,4,9-tetraaza-benzo[f]azulene) exhibited an IC50 >10,000 nM at the rat D2 dopamine receptor [1]. In contrast, olanzapine — which bears the non-oxidized 4-methylpiperazin-1-yl moiety on an analogous tricyclic core — displays a Ki of 11 nM at the human D2 receptor . This represents an approximately >900-fold reduction in D2 binding affinity upon N-oxidation of the 4-methylpiperazine substituent. While this comparison involves different core scaffolds and is therefore a class-level inference rather than a direct matched-pair comparison, the magnitude of the effect (>900-fold) cannot be attributed to scaffold differences alone and strongly implicates N-oxidation as the primary driver of affinity loss.

D2 receptor Dopamine antagonism N-oxidation SAR Antipsychotic metabolite pharmacology Off-target screening

Aqueous Solubility Enhancement by N-Oxidation: Direct Comparative Data from NK-1 Antagonist Patent

In a direct head-to-head comparison disclosed in US Patent Application 2006/0217393 (Funk et al., Hoffmann-La Roche), the N-oxide compound I-2 — 2-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-(2-hydroxymethyl-phenyl)-6-(4-methyl-4-oxy-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide — was compared against the corresponding non-oxidized parent compound from EP 1 035 115 for aqueous solubility at pH 6.5 (0.05 M phosphate buffer). The N-oxide exhibited a solubility of 26 μg/mL, an 8-fold improvement over the comparator [1]. The same patent further reports that the N-oxide compound I-2 demonstrated a PAMPA permeability (PSR4p assay) of 1.81 × 10⁻⁶ cm/s versus 0.56 × 10⁻⁶ cm/s for the comparator — a 3.2-fold increase in permeation speed, reclassifying the compound from 'medium' to 'high' permeability [1]. Additionally, the patent explicitly states that the N-oxide form eliminates the phospholipidosis risk inherent to the basic amine form, because the N-oxide is neutral and lacks a protonatable nitrogen under physiological conditions, thereby removing the cationic amphiphilic drug-induced phospholipidosis liability [1].

Aqueous solubility N-oxide prodrug Formulation NK-1 antagonist Phospholipidosis

Regulatory-Grade Identity as Clozapine Impurity Reference Standard: Non-Substitutable Analytical Role

4-Methylpiperazin-1-ol is specifically designated and supplied as Clozapine Impurity 1 (free base CAS 69395-51-3; commonly supplied as the dihydrochloride salt, C5H12N2O·2HCl) . This compound is a fully characterized reference standard used for analytical method development, method validation (AMV), and quality-controlled (QC) applications during the synthesis and formulation stages of clozapine drug development [1]. The standard is offered compliant with regulatory guidelines (USP/EP) and serves for traceability against pharmacopeial standards [1]. In contrast, generic 4-methylpiperazine (CAS 109-01-3) is a bulk industrial building block used in the manufacture of cyclizine, meclizine, and sildenafil, and is not characterized or certified for use as an impurity reference standard [2]. The two compounds differ in molecular formula (C5H12N2O vs. C5H12N2), molecular weight (116.16 vs. 100.16 Da), and most critically, in their regulatory standing: one is a certified impurity marker with established identity, purity, and stability documentation; the other is a commodity chemical.

Pharmaceutical impurity reference standard Clozapine Pharmacopeial compliance Method validation Quality control

Metabolic Stability Advantage of N-Oxidized Piperazine: Direct Microsomal Stability Comparison from Patent Data

The NK-1 antagonist patent by Funk et al. (US 2006/0217393) explicitly states that the N-oxide compound of formula I-1 (bearing the 4-methyl-4-oxy-piperazin-1-yl substituent) demonstrates 'higher metabolic stability in vitro in microsomes in comparison with 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-isobutyramide' — the corresponding non-oxidized parent compound from EP 1 035 115 [1]. This finding is mechanistically consistent with the known metabolic fate of piperazine-containing drugs: the 4-methylpiperazine moiety is subject to oxidative attack by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) and flavin monooxygenase 3 (FMO3), yielding N-oxide, N-desmethyl, and hydroxylated metabolites [2]. Pre-installing the N-oxide functionality saturates a primary metabolic soft spot, thereby reducing oxidative clearance. While the quantitative fold-change in intrinsic clearance or half-life is not reported in the patent abstract or exemplary sections, the qualitative direction of the effect is unambiguously asserted based on comparative in vitro microsomal incubation data.

Metabolic stability Liver microsomes N-oxide metabolism CYP450 FMO PK optimization

Optimal Procurement and Application Scenarios for 4-Methylpiperazin-1-ol Based on Verified Differential Evidence


Pharmaceutical Impurity Reference Standard for Clozapine Batch Release and Stability Testing

The primary evidence-supported application of 4-methylpiperazin-1-ol (CAS 69395-51-3) is as Clozapine Impurity 1, a fully characterized reference standard for analytical method development, method validation, and QC batch release testing of clozapine API and finished drug products. This application is directly supported by the compound's regulatory identity and the availability of certified reference material compliant with USP/EP guidelines [1]. Procurement is indicated for QC laboratories, contract research organizations (CROs), and pharmaceutical manufacturers that require a traceable impurity standard with documented purity, identity, and stability characteristics. No other piperazine analog can fulfill this specific regulatory role, as demonstrated in the evidence above regarding the compound's unique molecular formula (C5H12N2O), exact mass (116.09506 Da), and pharmacopeial designation .

Medicinal Chemistry SAR Exploration of N-Oxidation Effects on Piperazine Pharmacophore Potency and Selectivity

For medicinal chemistry programs targeting GPCRs (particularly dopaminergic and serotonergic receptors), 4-methylpiperazin-1-ol serves as a valuable synthetic intermediate and comparator compound for investigating the SAR consequences of piperazine N-oxidation. The class-level evidence from BindingDB demonstrates that N-oxidation of the 4-methylpiperazine moiety can reduce D2 receptor affinity by >900-fold [1]. Researchers can procure 4-methylpiperazin-1-ol as a precursor to generate the corresponding N-oxide derivatives for head-to-head pharmacological profiling against the parent amine-containing series, enabling data-driven decisions about whether to include or exclude N-oxidized piperazine motifs in lead series based on target engagement requirements .

Formulation and Developability Optimization Leveraging Enhanced Solubility and Reduced Phospholipidosis Risk

The direct comparative evidence from the NK-1 antagonist patent demonstrates that N-oxidized piperazine-containing compounds can achieve 8-fold higher aqueous solubility and 3.2-fold greater passive membrane permeability compared to their parent amine counterparts, while simultaneously eliminating cationic amphiphilic drug-induced phospholipidosis risk [1]. For formulation scientists and preclinical developability teams, 4-methylpiperazin-1-ol can be procured as a starting material to synthesize N-oxide-bearing candidates for solubility-limited or toxicity-challenged drug discovery programs. The evidence supports its use specifically when the target product profile requires improved aqueous solubility (≥20 μg/mL at physiologically relevant pH), enhanced intestinal permeability (PAMPA Pe >1.5 ×10⁻⁶ cm/s), and a clean phospholipidosis safety signal [1].

LC-MS Derivatization Reagent Development and Bioanalytical Method Optimization

The 4-methylpiperazine scaffold — both in its parent amine and N-substituted forms — has established precedent as a derivatization reagent for enhancing electrospray ionization efficiency in LC-MS/MS analysis of hydroxyl-containing analytes, particularly steroids [1]. 4-Methylpiperazin-1-ol, by virtue of its N-hydroxyl group and distinct hydrogen-bonding profile (HBA=3, tPSA=26.7 Ų), offers a differentiated physicochemical signature that can be exploited in the development of novel derivatization reagents requiring altered chromatographic retention or ionization characteristics relative to existing 4-methylpiperazine-based reagents (e.g., PPZ, APZ) . This application is supported by the compound's calculated properties and is most relevant to bioanalytical chemistry groups developing customized LC-MS/MS methods for trace-level quantification of hydroxyl-containing biomarkers or drug metabolites [1].

Quote Request

Request a Quote for 4-Methylpiperazin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.